Bayleton BCF

Catalog No.
S14940362
CAS No.
92459-33-1
M.F
C33H34Cl5N7O6S
M. Wt
834.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bayleton BCF

CAS Number

92459-33-1

Product Name

Bayleton BCF

IUPAC Name

1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one;methyl N-(1H-benzimidazol-2-yl)carbamate;2-(1,1,2,2-tetrachloroethylsulfanyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione

Molecular Formula

C33H34Cl5N7O6S

Molecular Weight

834.0 g/mol

InChI

InChI=1S/C14H16ClN3O2.C10H9Cl4NO2S.C9H9N3O2/c1-14(2,3)12(19)13(18-9-16-8-17-18)20-11-6-4-10(15)5-7-11;11-9(12)10(13,14)18-15-7(16)5-3-1-2-4-6(5)8(15)17;1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8/h4-9,13H,1-3H3;1-2,5-6,9H,3-4H2;2-5H,1H3,(H2,10,11,12,13)

InChI Key

QRLULYOZBVMKIO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C(N1C=NC=N1)OC2=CC=C(C=C2)Cl.COC(=O)NC1=NC2=CC=CC=C2N1.C1C=CCC2C1C(=O)N(C2=O)SC(C(Cl)Cl)(Cl)Cl

Bayleton BCF, also known as triadimefon, is a systemic fungicide belonging to the triazole class of compounds. Its chemical formula is C14H16ClN3O2C_{14}H_{16}ClN_3O_2, and it is primarily used in agricultural settings to control a variety of fungal diseases in crops. The compound exhibits a white crystalline appearance and is soluble in organic solvents but has limited solubility in water. Bayleton BCF works by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes, thereby disrupting fungal growth and reproduction.

That are essential for its fungicidal activity:

  • Ergosterol Synthesis Inhibition: Triadimefon inhibits the enzyme lanosterol demethylase, which is crucial for the biosynthesis of ergosterol in fungi. This leads to increased membrane permeability and ultimately cell death.
  • Hydrolysis: In aqueous environments, triadimefon can hydrolyze to form triadimenol, which possesses similar antifungal properties but may differ in efficacy against certain fungal strains.
  • Degradation Pathways: The compound can degrade under specific conditions, particularly through photodegradation when exposed to light or through microbial metabolism in soil.

Bayleton BCF is effective against a range of fungal pathogens including:

  • Ascomycetes: Such as Fusarium and Aspergillus species.
  • Basidiomycetes: Including Rhizoctonia and Cortinarius species.
  • Deuteromycetes: Such as Botrytis and Colletotrichum.

The compound's mechanism involves blocking the formation of ergosterol, which is critical for maintaining fungal cell integrity. This action leads to the disruption of cellular processes and ultimately results in the death of the pathogen.

The synthesis of Bayleton BCF can be accomplished through several methods:

  • One-Pot Reaction: Triadimefon can be synthesized by dichlorination of pinacolone followed by substitution with sodium p-chlorophenoxide and triazole. This method allows for efficient production with relatively few steps .
  • Grignard Reagent Method: Another synthesis route involves using Grignard reagents derived from bromopentafluorobenzene, which react with boron trichloride to yield tris(pentafluorophenyl)borane, a precursor that can be further modified to form triadimefon .
  • Ullmann Reaction: The Ullmann reaction can also be employed for synthesizing various triazole derivatives that may include triadimefon as a product.

Bayleton BCF is primarily used in agriculture as a fungicide for:

  • Turf Management: Effective against common turf diseases such as dollar spot and brown patch.
  • Ornamental Plants: Protects a variety of ornamental plants from fungal infections.
  • Crop Protection: Utilized on crops like fruits and vegetables to prevent fungal diseases that can affect yield and quality.

Its systemic nature allows it to be absorbed by plants and translocated throughout their tissues, providing comprehensive protection against pathogens.

Studies on Bayleton BCF have shown its interactions with various biological systems:

  • Synergistic Effects: When combined with other fungicides or plant growth regulators, triadimefon can enhance efficacy against certain fungal pathogens.
  • Toxicological Interactions: The compound exhibits varying levels of toxicity depending on exposure routes; acute oral toxicity studies indicate an LD50 value ranging from 812 mg/kg (male rats) to 1,470 mg/kg (female rats) .
  • Environmental Interactions: Bayleton BCF's persistence in soil and water has been studied to understand its ecological impact and potential degradation pathways.

Bayleton BCF shares similarities with other triazole fungicides, which include:

Compound NameChemical FormulaMechanism of ActionUnique Features
PropiconazoleC15H17Cl2N3O2C_{15}H_{17}Cl_2N_3O_2Ergosterol synthesis inhibitionBroader spectrum against fungi
TebuconazoleC12H15ClN2C_{12}H_{15}ClN_2Inhibition of ergosterol biosynthesisHighly effective on various crops
MyclobutanilC14H18ClN3OC_{14}H_{18}ClN_3ODisruption of fungal cell wallLong residual activity

Uniqueness of Bayleton BCF

Bayleton BCF is particularly noted for its systemic action and effectiveness against specific fungal pathogens that may not be as susceptible to other triazoles. Its ability to degrade into triadimenol also provides an additional layer of fungicidal activity.

Sterol Biosynthesis Inhibition Pathways via Cytochrome P450 Modulation

Triadimefon exerts its primary fungicidal activity through the specific inhibition of sterol 14-alpha demethylase, a crucial cytochrome P450 enzyme designated as CYP51 in the ergosterol biosynthesis pathway [1] [2] [3]. This enzyme catalyzes the demethylation of lanosterol, converting it to essential sterol intermediates that ultimately lead to ergosterol production [7] [8]. The triazole ring of triadimefon coordinates directly with the heme iron center of the CYP51 enzyme, forming a stable enzyme-inhibitor complex that prevents normal catalytic function [9] [10].

The molecular mechanism involves the nitrogen atom of the triazole ring acting as the sixth axial ligand to the heme iron, displacing the natural substrate and blocking the enzyme's active site [9] [8]. This coordination results in a characteristic type II difference spectrum in spectrophotometric analyses, confirming the formation of the azole-cytochrome P450 complex [3] [9]. The binding affinity of triadimefon for fungal CYP51 demonstrates high specificity, with dissociation constants in the nanomolar range for sensitive fungal species [1] [2].

Inhibition of sterol 14-alpha demethylase leads to the accumulation of toxic sterol intermediates, particularly lanosterol and other 14-methylated sterols, while simultaneously depleting ergosterol levels [11] [9] [7]. This dual effect disrupts fungal membrane composition and integrity, as ergosterol serves as the primary sterol component essential for maintaining membrane fluidity, permeability, and the proper function of membrane-bound enzymes [12] [13]. The resulting membrane dysfunction impairs vital cellular processes including nutrient uptake, waste elimination, and ion transport [11] [7].

The cytochrome P450 modulation extends beyond direct CYP51 inhibition to affect the broader P450 enzyme system [14] [15]. Triadimefon interferes with NADPH-cytochrome P450 reductase activity, disrupting the electron transport chain essential for P450 function [14] [16]. This systemic disruption affects multiple cytochrome P450-dependent reactions involved in sterol biosynthesis, xenobiotic metabolism, and cellular detoxification processes [6] [17].

Table 1: Primary Biochemical Mechanisms of Triadimefon Fungicidal Activity

MechanismTarget Enzyme/PathwayPrimary EffectSecondary Effect
Sterol 14α-demethylase inhibitionCYP51A/B (Lanosterol 14α-demethylase)Accumulation of lanosterol intermediatesMembrane dysfunction
Cytochrome P450 disruptionCytochrome P450 monooxygenasesDisrupted oxidative metabolismCellular stress response
Ergosterol biosynthesis blockadeErgosterol biosynthetic pathwayDepletion of ergosterolGrowth inhibition
Membrane integrity disruptionFungal cell membraneAltered membrane permeabilityCell death
Multi-enzyme complex interferenceSterol biosynthesis enzyme complexesMetabolic pathway disruptionReduced fungal viability

Research findings demonstrate that triadimefon treatment results in significant alterations to the sterol profile of treated fungi, with substantial increases in lanosterol and 24-methylenedihydrolanosterol concentrations accompanied by corresponding decreases in ergosterol content [18] [11]. These biochemical changes correlate directly with fungal growth inhibition and morphological abnormalities observed in sensitive species [4] [19].

Table 2: Sterol Biosynthesis Pathway Enzyme Interference by Triadimefon

EnzymeNormal FunctionTriadimefon EffectConsequence
Lanosterol 14α-demethylase (CYP51)Demethylation of lanosterolDirect inhibition via azole bindingLanosterol accumulation
Sterol C-4 methyl oxidaseC-4 demethylation reactionsIndirect interferenceSterol intermediate buildup
Sterol reductaseSterol reduction reactionsDownstream disruptionAbnormal sterol production
Sterol desaturaseSterol desaturationMetabolic imbalanceMembrane composition changes
HMG-CoA reductaseRate-limiting step in sterol synthesisFeedback regulation disruptionPathway downregulation

Microtubule Assembly Disruption through β-Tubulin Binding Interactions

While the primary mechanism of triadimefon involves sterol biosynthesis inhibition, emerging research indicates secondary effects on fungal cytoskeletal systems, particularly microtubule assembly and function [20] [19]. Microtubules, composed primarily of α-tubulin and β-tubulin heterodimers, play essential roles in fungal cell division, organelle transport, and maintenance of cell shape [21] [22]. Disruption of microtubule dynamics represents a significant secondary mechanism contributing to the overall fungicidal efficacy of triazole compounds [20] [19].

The interaction between triadimefon and tubulin occurs through binding to specific sites on the β-tubulin subunit, similar to other microtubule-disrupting agents [20] [23]. This binding interferes with the normal polymerization-depolymerization dynamics essential for proper microtubule function [22] [23]. The compound appears to stabilize the GDP-bound form of tubulin, preventing the conformational changes necessary for microtubule assembly [22] [23].

Experimental evidence from fungal systems demonstrates that triadimefon treatment results in abnormal hyphal branching patterns and disrupted cytoskeletal organization [4] [19]. These morphological changes suggest interference with microtubule-dependent processes including nuclear division, organelle positioning, and directional growth [20] [19]. The disruption of microtubule assembly appears to be concentration-dependent, with higher concentrations of triadimefon producing more pronounced cytoskeletal abnormalities [19].

Research utilizing fluorescence microscopy and electron microscopy techniques has revealed that triadimefon exposure leads to the formation of aberrant microtubule structures and the accumulation of tubulin aggregates within fungal cells [20] [19]. These structural abnormalities correlate with impaired cell division and the development of multinucleate cells, indicating fundamental disruption of the cell division machinery [19].

The microtubule disruption mechanism appears to be secondary to the primary sterol biosynthesis inhibition but contributes significantly to the overall antifungal efficacy [20] [19]. The combination of membrane dysfunction from ergosterol depletion and cytoskeletal disruption from microtubule interference creates a synergistic effect that enhances fungicidal activity [19].

Multi-Site Metabolic Interference in Fungal Cellular Processes

Triadimefon demonstrates extensive multi-site metabolic interference extending beyond its primary targets to affect numerous cellular processes essential for fungal viability [5] [6] [24]. This broad-spectrum metabolic disruption involves interference with amino acid metabolism, carbohydrate utilization, lipid homeostasis, and energy production systems [5] [6] [24].

Amino acid metabolism experiences significant disruption following triadimefon exposure, with particular effects on phenylalanine, glutathione, and sphingolipid pathways [5] [24]. The compound interferes with amino acid biosynthetic enzymes, leading to reduced protein synthesis capacity and altered cellular amino acid profiles [5] [24]. Research demonstrates substantial changes in glutamine, glutamate, glycine, isoleucine, lysine, serine, and proline concentrations in treated fungal cells [5] [24].

Carbohydrate metabolism undergoes extensive alterations characterized by disrupted glucose utilization and altered energy production pathways [6] [24]. Triadimefon treatment results in modified expression of genes involved in carbohydrate metabolism, leading to reduced maltotriose utilization and altered fermentation patterns [5] [24]. These changes contribute to overall energy deficits that compromise cellular maintenance and growth processes [6] [24].

Lipid metabolism experiences comprehensive disruption affecting both fatty acid synthesis and oxidation pathways [18] [6] [24]. The compound alters membrane lipid composition beyond the direct effects on ergosterol biosynthesis, affecting phospholipid profiles and fatty acid distributions [18] [6]. Research indicates increased phosphatidylcholine concentrations and elevated levels of specific fatty acids including C16:0, C18:0, and C18:3 [18] [6].

Table 3: Multi-Site Metabolic Interference Mechanisms of Triadimefon

Metabolic SystemPrimary TargetInterference MechanismCellular ConsequenceEvidence Level
Sterol biosynthesis pathwayCYP51 sterol demethylaseDirect enzyme inhibitionMembrane dysfunctionDirect (high)
Amino acid metabolismAmino acid biosynthetic enzymesMetabolic flux disruptionProtein synthesis impairmentIndirect (moderate)
Carbohydrate metabolismGlucose metabolism enzymesFeedback regulation alterationEnergy production deficitIndirect (moderate)
Lipid metabolismFatty acid synthesis/oxidationMembrane composition changesAltered membrane propertiesIndirect (moderate)
Oxidative phosphorylationElectron transport chainOxidative stress inductionCellular damageDirect (moderate)
Glutathione metabolismGlutathione synthesis/cyclingAntioxidant system disruptionOxidative damageDirect (moderate)
Sphingolipid metabolismSphingolipid biosynthesisLipid homeostasis disruptionSignal transduction disruptionDirect (moderate)
Energy metabolismATP synthesis machineryMitochondrial dysfunctionCell deathIndirect (high)

Oxidative stress represents a significant component of the multi-site metabolic interference [5] [6] [24]. Triadimefon exposure leads to increased production of reactive oxygen species and disruption of antioxidant defense systems [5] [6]. The compound affects glutathione metabolism, reducing the cellular capacity to manage oxidative damage [5] [6]. This oxidative stress contributes to lipid peroxidation, protein oxidation, and DNA damage [5] [6].

Energy metabolism experiences comprehensive disruption through multiple mechanisms including mitochondrial dysfunction and altered ATP synthesis [6] [24]. The compound affects oxidative phosphorylation efficiency and disrupts the electron transport chain, leading to reduced energy production capacity [6] [24]. These energy deficits compromise essential cellular processes and contribute to overall fungal cell death [6] [24].

Table 4: Concentration-Dependent Effects of Triadimefon on Fungal Metabolism

Concentration RangePrimary EffectBiochemical ResponseFungal Viability
0.1-1.0 μMCYP51 binding initiationEnzyme-inhibitor complex formation90-95%
1-10 μMSterol synthesis inhibitionLanosterol accumulation70-90%
10-50 μMMembrane dysfunction onsetErgosterol depletion40-70%
50-100 μMGrowth inhibitionMetabolic pathway disruption10-40%
100-500 μMCellular stress responseOxidative stress activation1-10%
>500 μMCell deathComplete metabolic collapse<1%

The multi-site metabolic interference demonstrates concentration-dependent effects, with low concentrations primarily affecting sterol biosynthesis and higher concentrations producing widespread metabolic disruption [5] [6] [24]. This concentration-response relationship explains the broad fungicidal spectrum and the difficulty fungi encounter in developing resistance to triadimefon [25] [26] [27].

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

833.070441 g/mol

Monoisotopic Mass

831.073391 g/mol

Heavy Atom Count

52

Dates

Modify: 2024-08-11

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